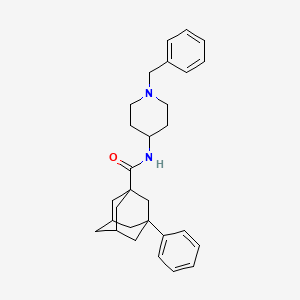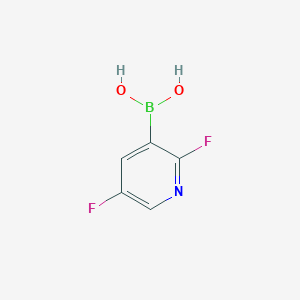
(2,5-Difluoropyridin-3-yl)boronic acid
描述
(2,5-Difluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluoropyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .
作用机制
Target of Action
The primary target of (2,5-Difluoropyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction This enables the synthesis of complex organic compounds
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound’s action, efficacy, and stability would be robust across a variety of environmental conditions.
生化分析
Biochemical Properties
(2,5-Difluoropyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as serine proteases and kinases, which are crucial for various cellular functions. The compound’s boronic acid group can form reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially affecting their activity and downstream signaling events .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This binding can lead to the stabilization of enzyme-inhibitor complexes, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound can interact with cofactors such as NAD+ and FAD, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Accumulation of this compound in certain tissues can lead to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-3-yl)boronic acid typically involves the lithiation of 2,5-difluoropyridine followed by reaction with a boron-containing reagent. For example, a common method involves the reaction of 2,5-difluoropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by treatment with trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow processes and the use of automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions: (2,5-Difluoropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of coupling reactions, including Chan-Lam coupling and Petasis reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chan-Lam Coupling: Utilizes a copper catalyst and an amine or alcohol as the coupling partner.
Petasis Reaction: Involves the use of an amine, an aldehyde, and the boronic acid under mild conditions.
Major Products: The major products of these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(2,5-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the electron-withdrawing effects of the fluorine atoms present in (2,5-Difluoropyridin-3-yl)boronic acid.
(2-Fluoropyridin-3-yl)boronic Acid: Similar structure but with only one fluorine atom, which can affect its reactivity and selectivity in coupling reactions.
(3,5-Difluorophenyl)boronic Acid: Another difluorinated boronic acid, but with a phenyl ring instead of a pyridine ring, leading to different electronic properties and reactivity.
Uniqueness: The presence of two fluorine atoms on the pyridine ring of this compound imparts unique electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules, particularly in medicinal chemistry .
属性
IUPAC Name |
(2,5-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXMHAWGCNDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681014 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-95-7 | |
| Record name | (2,5-Difluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


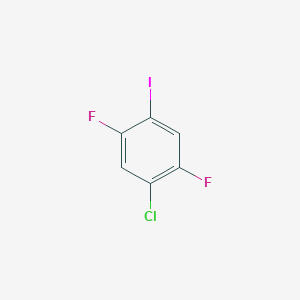
![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)

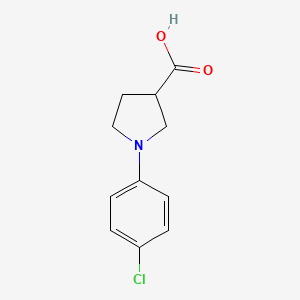
![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)
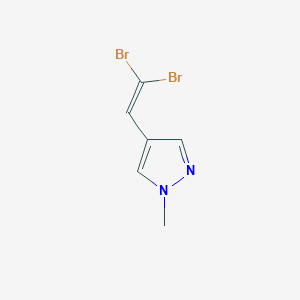
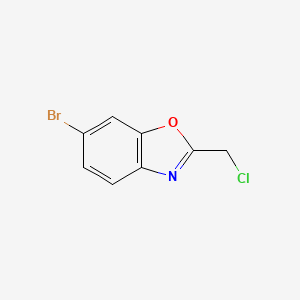
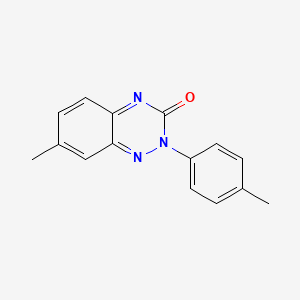
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)
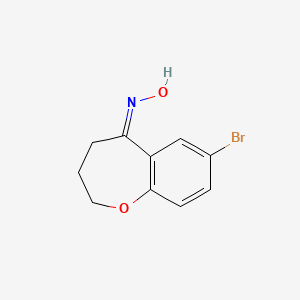

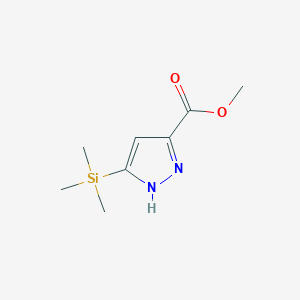
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
